2-Bromopyridine-3-sulfonyl chloride

Übersicht

Beschreibung

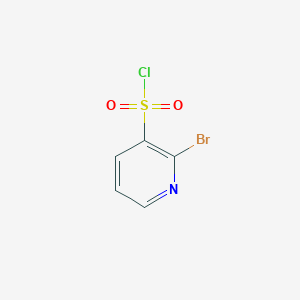

2-Bromopyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1060811-59-7 . It has a molecular weight of 256.51 and its IUPAC name is 2-bromo-3-pyridinesulfonyl chloride .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . It was synthesized from 2-amino-5-bromopyridine-3-sulfonyl chloride and triethylamine . The reaction time was 40 minutes and the yield was 41% .Molecular Structure Analysis

The InChI code for 2-Bromopyridine-3-sulfonyl chloride is 1S/C5H3BrClNO2S/c6-5-4 (11 (7,9)10)2-1-3-8-5/h1-3H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromopyridine-3-sulfonyl chloride include a molecular weight of 256.51 .Wissenschaftliche Forschungsanwendungen

Oxidative Reaction with Tertiary Amines

- Summary of the Application : 2-Aminopyridine-3-sulfonyl chlorides, which can be derived from 2-Bromopyridine-3-sulfonyl chloride, undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride plays a dual role in the process, promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .

- Methods of Application or Experimental Procedures : The 2-aminopyridine-3-sulfonyl chloride and the tertiary amine initially react to form an intermediate compound. This intermediate then undergoes oxidative degradation into an enamine and 2-amino-5-methylpyridine-3-sulfonic acid. The intermediate is also responsible for the electrophilic trapping of the enamine that leads to the final sulfonylethenamine .

- Results or Outcomes : The conversion of 2 equivalents of 2-amino-5-methylpyridine-3-sulfonyl chloride can produce up to 1 equivalent of the desired sulfonylethenamine, consuming 3 equivalents of the tertiary amine in the course of the reaction .

Synthesis of Bipyridine Derivatives

- Summary of the Application : 2-Bromopyridine-3-sulfonyl chloride is used in the synthesis of bipyridine derivatives . Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

- Methods of Application or Experimental Procedures : The synthesis of bipyridine derivatives involves various methods including Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques . One specific example is the Negishi coupling between (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc (II) chloride and 2-bromopyridine .

- Results or Outcomes : The synthesis of bipyridine derivatives using these methods has been successful, but some methods suffer from low conversion rates and harsh reaction conditions . New methods are being developed to overcome these challenges .

Safety And Hazards

The safety data sheet for 2-Bromopyridine-3-sulfonyl chloride indicates that it is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and keep away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

2-bromopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPBDTIFSUZVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719106 | |

| Record name | 2-Bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopyridine-3-sulfonyl chloride | |

CAS RN |

1060811-59-7 | |

| Record name | 2-Bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)

![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)